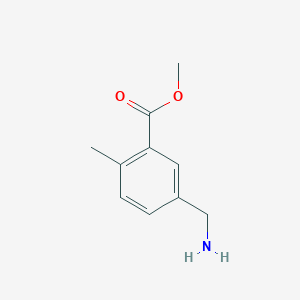

5-Aminomethyl-2-methyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 5-(aminomethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRRSOSNUHLOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 5-Aminomethyl-2-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers a convenient and efficient route to the methyl ester . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzoic acid esters.

Scientific Research Applications

5-Aminomethyl-2-methyl-benzoic acid methyl ester, also known as methyl 5-amino-2-methylbenzoate, is a compound with diverse applications in scientific research and industry. This article explores its applications, focusing on its role in pharmaceuticals, materials science, and perfumery.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of analgesics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Case Study: Synthesis of Analgesics

In a study published by the Journal of Medicinal Chemistry, researchers utilized 5-amino-2-methylbenzoic acid methyl ester as a precursor for synthesizing novel analgesics. The derivatives exhibited improved potency compared to existing medications, demonstrating the compound's utility in drug development .

Materials Science

The compound is also explored for its potential use in materials science, particularly in the development of polymers and coatings. Its ability to form stable esters makes it suitable for creating materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research conducted at a leading university highlighted the use of 5-amino-2-methylbenzoic acid methyl ester in synthesizing polyesters with superior properties for automotive applications. The resulting materials showed improved resistance to heat and wear, indicating significant industrial potential .

Fragrance Industry

The compound has been identified as a valuable ingredient in the fragrance industry due to its pleasant aromatic properties. It is often incorporated into perfumes and personal care products, enhancing their olfactory profiles.

Case Study: Fragrance Enhancement

A patent application detailed the incorporation of 5-amino-2-methylbenzoic acid methyl ester into fine fragrances and cosmetics. The compound contributes notes reminiscent of floral and fruity scents, making it suitable for various consumer products such as soaps, shampoos, and air fresheners .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for analgesics and anti-inflammatory drugs | Enhanced potency and selectivity |

| Materials Science | Development of polymers and coatings | Improved thermal stability and mechanical strength |

| Fragrance Industry | Ingredient in perfumes and personal care products | Pleasant aromatic properties |

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active acid form. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Benzoic Acid Methyl Esters

| Compound Name | Substituents (Position) | Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 5-Aminomethyl-2-methyl-benzoic acid methyl ester | 5-aminomethyl, 2-methyl | -CH₂NH₂, -CH₃ | - | C₁₀H₁₃NO₂ |

| Methyl 5-amino-2-methylbenzoate | 5-amino, 2-methyl | -NH₂, -CH₃ | 18595-12-5 | C₉H₁₁NO₂ |

| 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | 2-benzyloxy, 5-bromoacetyl | -OCH₂C₆H₅, -COCH₂Br | 27475-14-5 | C₁₇H₁₅BrO₅ |

| 5-Acetyl-2-ethoxybenzoic acid methyl ester | 5-acetyl, 2-ethoxy | -COCH₃, -OCH₂CH₃ | - | C₁₂H₁₄O₄ |

Table 2: Physicochemical and Reactivity Profiles

Biological Activity

5-Aminomethyl-2-methyl-benzoic acid methyl ester, also known as 5-AMMB, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of 5-AMMB, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

5-AMMB is characterized by its unique structure, which includes an amino group and a methyl ester functional group. This configuration allows it to participate in various biochemical reactions, particularly in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 5-AMMB can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the amino group allows it to act as a substrate for enzymatic reactions, while the methyl ester enhances its lipophilicity, facilitating cellular uptake.

Target Enzymes

- Aminopeptidases : 5-AMMB may inhibit or modulate the activity of these enzymes, affecting protein metabolism.

- Peptidases : Involved in the hydrolysis of peptide bonds, potentially influencing protein synthesis.

Biochemical Pathways

5-AMMB plays a role in several critical biochemical pathways:

- Peptide Synthesis : As a building block for peptides, it contributes to the assembly of proteins.

- Signal Transduction : Modulates cellular signaling pathways, which can affect gene expression and cellular responses.

- Metabolic Pathways : Influences metabolic processes through its enzymatic interactions.

Pharmacokinetics

The pharmacokinetics of 5-AMMB are influenced by its solubility and stability. The methyl ester group enhances its bioavailability, allowing for better absorption when administered.

- Absorption : Rapidly absorbed due to its lipophilic nature.

- Distribution : Distributed throughout body tissues; specific transporters may facilitate uptake.

- Metabolism : Undergoes hydrolysis to release the active amino acid form.

- Excretion : Primarily eliminated via renal pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 5-AMMB:

- Antitumor Activity : Research indicated that derivatives of 5-AMMB exhibited significant antitumor properties in vitro against various cancer cell lines. For example, a study found that certain modifications led to compounds with IC50 values in the nanomolar range against specific cancer types .

- Antimicrobial Properties : In vitro studies demonstrated that 5-AMMB and its derivatives possess antibacterial activity against resistant strains of bacteria. This suggests potential applications in developing new antibiotics .

- Cell Signaling Modulation : Studies have shown that 5-AMMB can influence cell signaling pathways involved in apoptosis and proliferation, indicating its role as a therapeutic agent in cancer treatment .

Q & A

Q. What kinetic modeling approaches optimize the synthesis of derivatives from this compound?

- Methodological Answer : For reactions like amide coupling or alkylation, use MATLAB or Python to fit rate constants (k) to time-concentration data. Compare Arrhenius plots (ln k vs. 1/T) to identify rate-limiting steps. For complex mechanisms (e.g., parallel pathways), apply the Runge-Kutta method for numerical integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.